2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 160878-86-4
VCID: VC21272734
InChI: InChI=1S/C15H8ClNO4/c16-11-3-1-2-4-12(11)17-13(18)9-6-5-8(15(20)21)7-10(9)14(17)19/h1-7H,(H,20,21)
SMILES: C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl
Molecular Formula: C15H8ClNO4
Molecular Weight: 301.68 g/mol

2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

CAS No.: 160878-86-4

Cat. No.: VC21272734

Molecular Formula: C15H8ClNO4

Molecular Weight: 301.68 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid - 160878-86-4

Specification

CAS No. 160878-86-4
Molecular Formula C15H8ClNO4
Molecular Weight 301.68 g/mol
IUPAC Name 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C15H8ClNO4/c16-11-3-1-2-4-12(11)17-13(18)9-6-5-8(15(20)21)7-10(9)14(17)19/h1-7H,(H,20,21)
Standard InChI Key YKCAKALCCZMBAN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator